2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine typically involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including crystallization, distillation, or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride
Substitution: Sodium azide or other nucleophiles in polar solvents
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds
Biology: Investigated for its potential as a ligand in biochemical assays
Materials Science: Utilized in the development of novel materials with specific electronic properties
Industry: Employed in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity
Receptor Binding: Interaction with cellular receptors can trigger or block signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromopyridin-2-yl)oxy]ethan-1-amine
- 1-(4-Bromopyridin-2-yl)ethan-1-amine
- 2-(3-Bromopyridin-4-yl)ethan-1-ol
Uniqueness
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-(3-bromopyridin-4-yl)oxyethanamine |
InChI |
InChI=1S/C7H9BrN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2 |
InChI Key |
YGDDFXAVIPPWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.